Odor Threshold Potency: Furaneol vs. Mesifurane (Methyl Ether Analog)
Furaneol and its methylated derivative, mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone), are key strawberry aroma impact compounds [1]. Direct comparative sensory analysis reveals a measurable difference in odor detection thresholds, with Furaneol exhibiting a value of 4 × 10⁻⁵ mg kg⁻¹ versus mesifurane's 3 × 10⁻⁵ mg kg⁻¹ [2]. In strawberry fruit, maximum reported free concentrations also differ substantially: Furaneol reaches up to 5.422 µg kg⁻¹, whereas mesifurane can accumulate to 12.600 µg kg⁻¹ [3].
| Evidence Dimension | Odor Threshold in Water |
|---|---|
| Target Compound Data | 4 × 10⁻⁵ mg kg⁻¹ (0.04 µg/kg) |
| Comparator Or Baseline | Mesifurane: 3 × 10⁻⁵ mg kg⁻¹ (0.03 µg/kg) |
| Quantified Difference | Furaneol threshold is 33% higher than mesifurane |
| Conditions | Odor detection threshold in aqueous matrix |
Why This Matters
The 33% higher threshold of Furaneol relative to mesifurane indicates a broader dynamic range for flavor formulation, making it more forgiving in application and potentially less prone to overdosing effects.
- [1] Lavid, N., et al. (2002). The characteristic caramel flavor and mild odor of furaneol and its methylated derivative mesifuran make them the most important flavor compounds in strawberry. View Source
- [2] Leitner, E. (2023). Furaneol and Mesifurane in Strawberries – an Analytical Challenge. Academia.edu. View Source
- [3] Sanz, C., Richardson, D.G., & Perez, A.G. (1995). 2,5-dimethyl-4-hydroxy-3(2H)-furanone and derivatives in strawberries during ripening. AGRIS (FAO). View Source
